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Compound of Interest

Compound Name: 2-Aminofuran-3-carbonitrile

Cat. No.: B147697 Get Quote

A comprehensive guide for researchers and drug development professionals on the in silico

performance of furan-based compounds against various biological targets. This guide

synthesizes data from multiple studies to provide a comparative overview of their potential as

therapeutic agents.

This comparison guide delves into the molecular docking studies of 2-aminofuran-3-
carbonitrile derivatives and structurally related benzofuran and pyrimidine analogs. The

following sections present a compilation of quantitative docking data, detailed experimental

methodologies, and visual representations of the computational workflows employed in the

cited research. This information is intended to provide researchers with a valuable resource for

comparing the potential efficacy of these compounds against various enzymatic targets

implicated in cancer, bacterial infections, and inflammation.

Quantitative Docking Data Summary
The following tables summarize the key quantitative data from various docking studies,

including binding energies, IC50 values, and docking scores. These metrics are indicative of

the binding affinity of the ligands for their respective protein targets. A lower binding energy or

docking score generally suggests a more favorable interaction.
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Compound
Class

Target Protein
(PDB ID)

Compound(s)
Docking
Score/Binding
Energy

Key Findings

2-

Benzylideneamin

o-4,5-

diphenylfuran-3-

carbonitrile

Derivatives

Epidermal

Growth Factor

Receptor

(EGFR) & Cyclin-

Dependent

Kinase 2 (CDK2)

7c

Not specified in

snippets, but

described as

having a

"plausible

binding mode"

that correlates

with potent

inhibitory activity.

[1][2]

Compound 7c

displayed

superior

inhibitory activity

towards wild-type

EGFR and

CDK2.[1][2] It

also showed

significant

cytotoxicity

against various

cancer cell lines.

[1][2]

Benzofuran-

Pyrimidine

Derivatives

Bacterial Protein

(PDB ID: 1STE)
5c, 5d

Not specified in

snippets, but

described as

having "good

docking scores".

Compounds 5c

and 5d exhibited

hydrogen

bonding

interactions with

key amino acid

residues

(TYR32A,

TYR61A,

THR36A, and

LYS57A) in the

active site of the

target protein.

2-Phenyl-

benzofuran-3-

carboxamide

Derivatives

Staphylococcus

aureus Sortase A

(PDB: 2KID)

Ia-22 IC50 = 30.8μM Compound Ia-22

was identified as

the most potent

inhibitor in the

series and

shared a similar

binding pattern
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with the natural

substrate

LPXTG.[3]

Benzofuran-

Triazine

Derivatives

Dihydrofolate

Reductase

(DHFR)

8e

MIC value of

125-32 μg/μl

against various

bacterial strains.

[4]

Compound 8e

was the most

active

antibacterial

agent in the

series and

showed good

interaction with

the DHFR target

through

hydrogen

bonding and

hydrophobic

interactions in

docking studies.

[4]

Pyrimidine-5-

carbonitrile

Derivatives

Vascular

Endothelial

Growth Factor

Receptor-2

(VEGFR-2) (PDB

ID: 1YWN)

11e, 12b

IC50 values of

0.61 μM and

0.53 μM,

respectively.[5]

These

compounds were

the most potent

VEGFR-2

inhibitors in their

series, showing

similar binding

modes to the

known inhibitor

sorafenib.[5]

2-Benzylidene-1-

benzofuran-3-

ones

Neuraminidase #4h Inhibition activity

of 13 ± 1.8%,

similar to

oseltamivir.[6]

Compound #4h

was found to

bind to the active

site residues

Glu-277, Try-

406, and Arg-152

of
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neuraminidase.

[6]

Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the

results. Below are the summarized experimental protocols for the key stages of the in silico

analyses.

Ligand and Protein Preparation
Ligand Preparation: Ligands were typically prepared using tools like the "LigPrep" module in

Schrödinger software.[7] This process involved generating different possible conformations,

assigning correct protonation states, and performing energy minimization of the 3D

structures.[7]

Protein Preparation: The three-dimensional crystal structures of the target proteins were

obtained from the Protein Data Bank (PDB).[7] Standard preparation procedures included

the removal of water molecules, the addition of hydrogen atoms, and the assignment of

appropriate bond orders and formal charges.[7] The protonation states of the amino acid

residues were also optimized, and the energy of the protein structure was minimized to

alleviate any steric hindrances.[7]

Molecular Docking and Analysis
Receptor Grid Generation: A receptor grid was generated around the active site of the target

protein.[7] The active site was typically defined based on the co-crystallized ligand in the

original PDB structure or from information available in the scientific literature.[7] This grid

defines the specific volume within which the ligand is allowed to dock and interact with the

protein.[7]

Docking Simulations: Docking was generally performed in flexible docking mode, where the

protein is treated as a rigid structure, and the ligand is flexible, allowing it to adopt various

conformations within the active site.[7] In some studies, both genetic and non-genetic

algorithm techniques were used for docking.
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Binding Affinity Prediction: The docking scores, often presented as Glide Score (G-Score) or

Emodel score, were used to estimate the binding affinity between the ligand and the protein

target.[7] A more negative G-Score typically indicates a stronger binding affinity.[7]

Interaction Analysis: The interactions between the docked ligands and the protein's active

site residues, such as hydrogen bonds and hydrophobic interactions, were analyzed to

understand the binding mode and the structural basis of inhibition.[3][4]

Visualizations
The following diagrams illustrate the typical workflow for molecular docking studies and a

conceptual representation of an enzymatic inhibition pathway.
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Caption: A generalized workflow for molecular docking studies.
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Caption: Conceptual pathway of competitive enzyme inhibition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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